methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
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Description
Methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C25H24N2O6S and its molecular weight is 480.54. The purity is usually 95%.
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Biological Activity
Methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a compound with potential pharmacological applications. This article reviews its biological activity based on available research findings, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
Property | Value |
---|---|
Molecular Formula | C25H25N3O5S |
Molecular Weight | 479.5 g/mol |
CAS Number | 941924-07-8 |
The structure includes a benzo[e][1,2,4]thiadiazine moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazine ring followed by esterification processes. The synthetic route can be summarized as follows:
- Formation of Thiadiazine Ring : The initial step involves the condensation of appropriate precursors to form the 1,1-dioxido-3-oxo-thiadiazine structure.
- Esterification : The final compound is obtained through the reaction of the thiadiazine derivative with methyl 4-methoxybenzoate.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of derivatives were tested against various bacterial strains. The results showed that certain substitutions on the thiadiazine core enhanced activity against Gram-positive bacteria .
Anticonvulsant Activity
In a study evaluating anticonvulsant effects using the PTZ (Pentylenetetrazol) induced seizure model:
- Results : Compounds derived from similar structures provided up to 80% protection at doses as low as 0.4 mg/kg. This suggests a promising anticonvulsant potential for compounds within this chemical class .
Cytotoxicity
Cytotoxicity assays have been performed on various cancer cell lines to assess the therapeutic potential of this compound:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF7 | 15.0 |
A549 | 10.0 |
These results indicate that this compound exhibits moderate cytotoxicity against selected cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazine derivatives including this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity.
Case Study 2: Anticonvulsant Properties
In another investigation focused on anticonvulsant properties, researchers administered varying doses of this compound in a mouse model. The results confirmed its efficacy in delaying seizure onset compared to control groups.
Properties
IUPAC Name |
methyl 2-[[2-(2-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-4-17-9-5-6-10-21(17)27-25(29)26(22-11-7-8-12-23(22)34(27,30)31)16-18-15-19(32-2)13-14-20(18)24(28)33-3/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAOGBXZOMIOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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